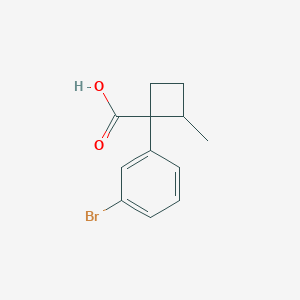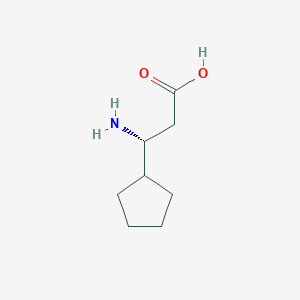
(3R)-3-Amino-3-cyclopentylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-Amino-3-cyclopentylpropanoic acid is a non-proteinogenic amino acid with a unique structure that includes a cyclopentyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-cyclopentylpropanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the use of a chiral auxiliary to direct the stereoselective addition of an amine to a cyclopentyl-containing precursor. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to maintain stereochemical integrity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-Amino-3-cyclopentylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(3R)-3-Amino-3-cyclopentylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It can be used to study enzyme-substrate interactions due to its unique structure.
Industry: It can be used in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3R)-3-Amino-3-cyclopentylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentyl ring provides steric hindrance, which can influence the binding affinity and specificity of the compound. The amino group can form hydrogen bonds, while the carboxylic acid group can participate in ionic interactions, contributing to the overall activity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3R)-3-Amino-2-hydroxydecanoic acid: Another non-proteinogenic amino acid with a similar structure but different functional groups.
(2R,3S)-Phenylisoserine: A compound with a similar stereochemistry but different side chains.
Uniqueness
(3R)-3-Amino-3-cyclopentylpropanoic acid is unique due to its cyclopentyl ring, which provides distinct steric and electronic properties compared to other amino acids. This uniqueness makes it valuable in the design of molecules with specific biological activities.
Propiedades
Fórmula molecular |
C8H15NO2 |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
(3R)-3-amino-3-cyclopentylpropanoic acid |
InChI |
InChI=1S/C8H15NO2/c9-7(5-8(10)11)6-3-1-2-4-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m1/s1 |
Clave InChI |
SPOIBOUMGDWHCR-SSDOTTSWSA-N |
SMILES isomérico |
C1CCC(C1)[C@@H](CC(=O)O)N |
SMILES canónico |
C1CCC(C1)C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-7-ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13072509.png)
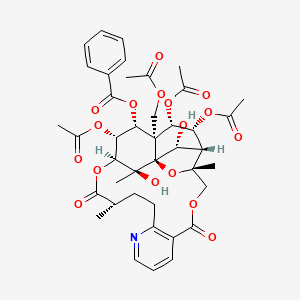

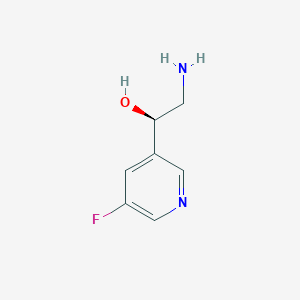

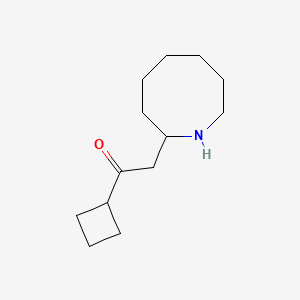
![({[1-(Iodomethyl)cyclohexyl]oxy}methyl)benzene](/img/structure/B13072551.png)
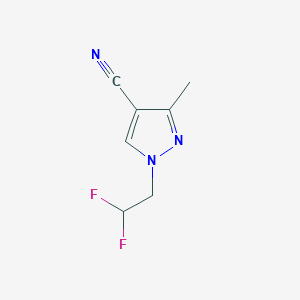
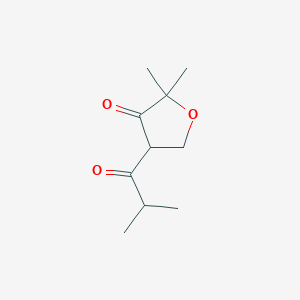
![14-Iodo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine](/img/structure/B13072569.png)

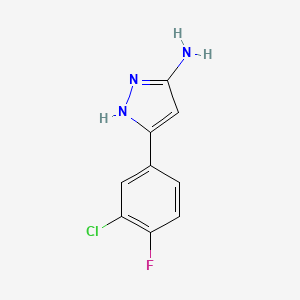
![2-(Dimethylamino)-2-(2-methylbenzo[d]thiazol-5-yl)acetic acid](/img/structure/B13072578.png)
